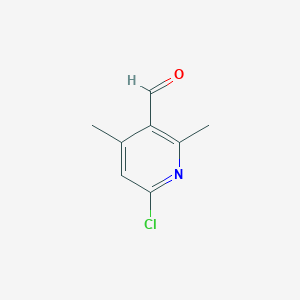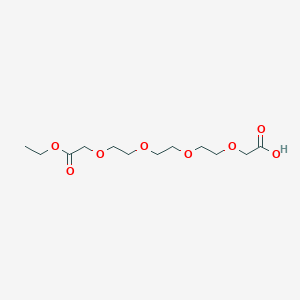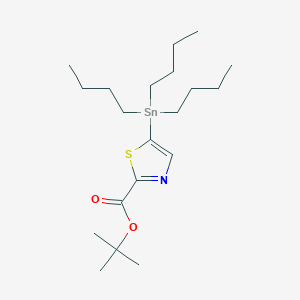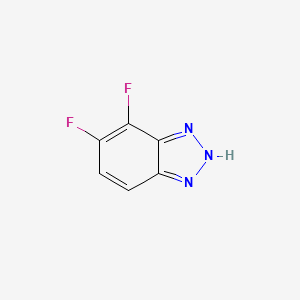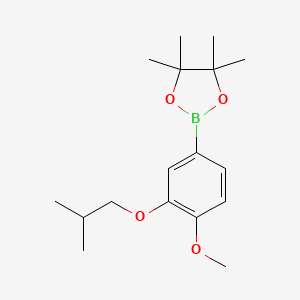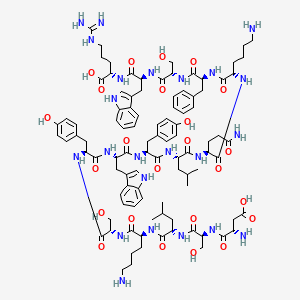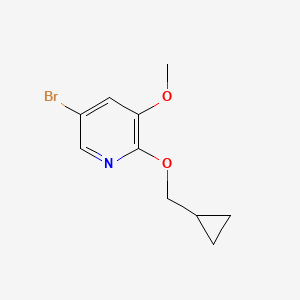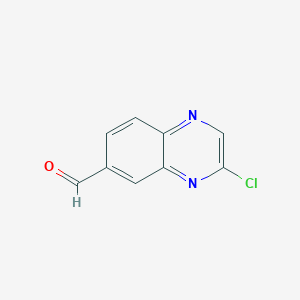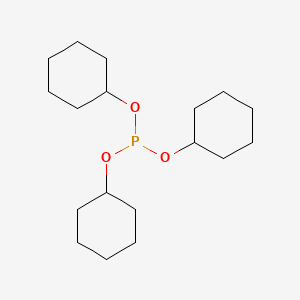
Tricyclohexyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexyl phosphite is an organophosphorus compound with the chemical formula (C₆H₁₁O)₃P. It is commonly used as a ligand in organometallic chemistry and serves as a precursor to various phosphorus-containing compounds. This compound is characterized by its high basicity and large ligand cone angle, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexyl phosphite can be synthesized through the reaction of phosphorus trichloride with cyclohexanol. The reaction typically involves the following steps:
Formation of Cyclohexyl Grignard Reagent: Chlorocyclohexane reacts with magnesium powder to form the cyclohexyl Grignard reagent.
Condensation Reaction: The cyclohexyl Grignard reagent is then condensed with phosphorus trichloride to form this compound.
Complex Formation: The resulting product is treated with carbon bisulfide to form a stable this compound carbon bisulfide complex.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to vacuum filtration, washing, and drying to obtain the stable this compound complex .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexyl phosphate.
Substitution: It participates in substitution reactions with halides and other electrophiles.
Complex Formation: It forms complexes with transition metals, which are used as catalysts in various organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halides such as bromine and chlorine are commonly used in substitution reactions.
Complex Formation: Transition metals like palladium and platinum are used to form catalytic complexes.
Major Products
Oxidation: Tricyclohexyl phosphate.
Substitution: Various substituted phosphites.
Complex Formation: Metal-phosphite complexes used in catalysis.
Scientific Research Applications
Tricyclohexyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a reagent in various organic transformations.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It serves as a precursor to pharmaceuticals and other medicinal compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
Tricyclohexyl phosphite exerts its effects through its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the activation of substrates and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphite: Another organophosphorus compound with similar applications but different steric and electronic properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its antioxidant properties and used in polymer stabilization.
Tris(2,4,6-trimethylphenyl) phosphite: Used as a stabilizer in various industrial applications.
Uniqueness
Tricyclohexyl phosphite is unique due to its high basicity and large ligand cone angle, which make it particularly effective in forming stable metal complexes. These properties enhance its catalytic activity and make it a valuable reagent in both academic research and industrial processes .
Properties
CAS No. |
15205-58-0 |
|---|---|
Molecular Formula |
C18H33O3P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tricyclohexyl phosphite |
InChI |
InChI=1S/C18H33O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
FICPQAZLPKLOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(OC2CCCCC2)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)
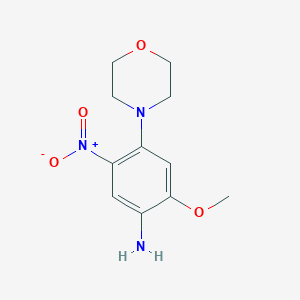
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)
